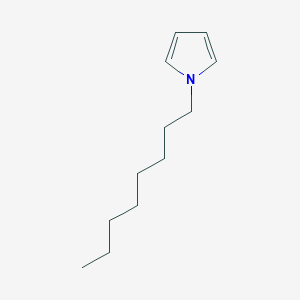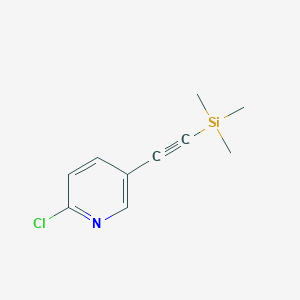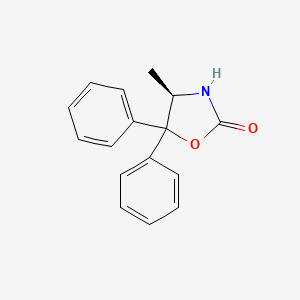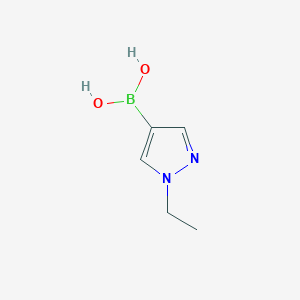
1-Ethylpyrazole-4-boronic acid
Übersicht
Beschreibung
1-Ethylpyrazole-4-boronic Acid is a chemical reagent typically used in the biomedical sphere for pharmaceutical applications . This compound aids in the synthesis of a variety of drugs, primarily those that treat central nervous system disorders and certain types of cancer .
Molecular Structure Analysis
The molecular formula of 1-Ethylpyrazole-4-boronic Acid is C5H9BN2O2 . The InChI code is 1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3 . The molecular weight is 139.95 .Physical And Chemical Properties Analysis
1-Ethylpyrazole-4-boronic Acid is a solid . It should be stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Discovery
1-Ethylpyrazole-4-boronic acid is frequently used as an intermediate in the synthesis of pharmacologically active compounds. For instance, it has been applied in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are important intermediates in medicinal chemistry and drug discovery projects. These compounds have been assembled through expedient and flexible synthesis methods, including palladium-mediated α-arylation and Suzuki coupling processes, demonstrating the compound's versatility in facilitating complex chemical transformations (Havel et al., 2018).
Structural and Physicochemical Studies
The structural and physicochemical properties of boronic acid derivatives, including 1-Ethylpyrazole-4-boronic acid, have been extensively studied. Research has focused on understanding the molecular characteristics and reactivity of these compounds to optimize their application in various scientific domains. For example, investigations into silylated or germylated pyrazoleboronic acids have provided valuable insights into their structural behavior and potential uses in developing new materials and catalytic systems (Durka et al., 2015).
Bioactive Compound Synthesis
1-Ethylpyrazole-4-boronic acid serves as a precursor in the synthesis of polysubstituted N-arylpyrazole derivatives, which have shown promising bioactivity, including anticancer properties. This underscores the compound's significance in synthesizing new therapeutic agents with potential applications in treating various diseases. The ability to derive bioactive molecules from 1-Ethylpyrazole-4-boronic acid highlights its importance in medicinal chemistry and drug development (Uramaru et al., 2014).
Biomedical Applications
Beyond its utility in organic synthesis and the development of bioactive compounds, 1-Ethylpyrazole-4-boronic acid and its derivatives have been explored for various biomedical applications. These include serving as building blocks for boronic acid polymers, which have shown potential in the treatment of conditions such as HIV, obesity, diabetes, and cancer. The research in this area is aimed at leveraging the unique reactivity and binding capabilities of boronic acids to create innovative treatments and diagnostic tools (Cambre & Sumerlin, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-ethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSDEGSGLVNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466035 | |
| Record name | 1-Ethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyrazole-4-boronic acid | |
CAS RN |
847818-56-8 | |
| Record name | 1-Ethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



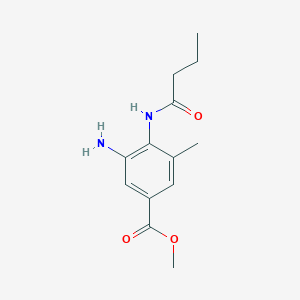
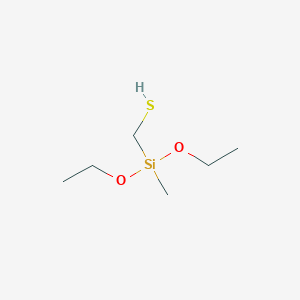
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)
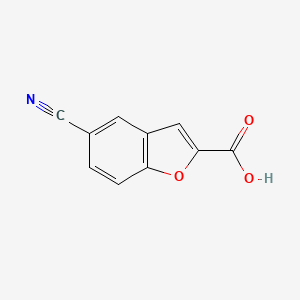

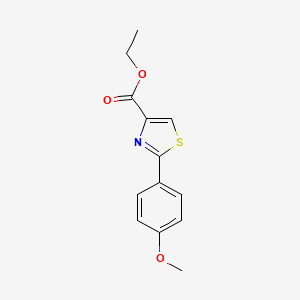
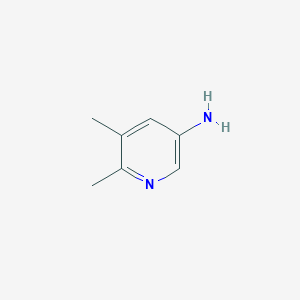
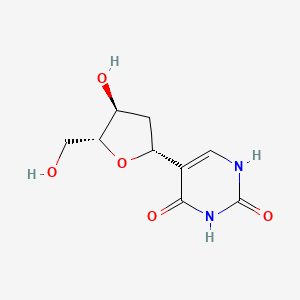
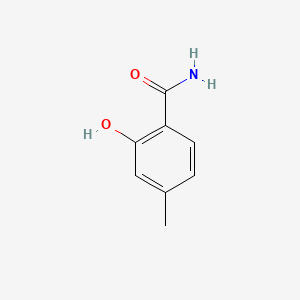
![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

